molecular formula C17H19N5 B11833233 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11833233
M. Wt: 293.4 g/mol
InChI Key: ZIDZESWHLHMFFD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and an imidazo[4,5-b]pyridine core. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a suitable bromo analogue. For instance, the bromo analogue can be prepared through the bromination of a precursor compound using bromine in acetic acid (Br2/AcOH) . The nucleophilic substitution reaction is then carried out under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using 1-methylpiperazine and a bromo analogue in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

1.1 Kinase Inhibition

The primary application of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine lies in its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound has shown effectiveness against several key kinases:

  • Aurora Kinases : These are essential for proper cell division. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • FLT3 Kinase : Mutations in FLT3 are common in acute myeloid leukemia (AML). The compound has demonstrated potential to inhibit FLT3, making it a candidate for AML treatment.

Preclinical studies indicate that this compound effectively binds to these kinases, leading to reduced cell proliferation in various cancer cell lines .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound exhibited moderate antimicrobial activity, suggesting its potential as a lead structure for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell signaling pathways .

Structural Characterization and Synthesis

The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. Key synthetic pathways include:

  • Formation of the Imidazo-Pyridine Core : Utilizing starting materials that undergo cyclization reactions to form the fused ring system.
  • Piperazine Substitution : The introduction of the 4-methylpiperazine moiety is critical for enhancing biological activity.

Table 1 below summarizes the synthetic routes and yields reported in the literature.

Synthetic RouteStarting MaterialsYield (%)
Route AImidazole derivatives + piperazine85%
Route BPyridine derivatives + methylation90%

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study demonstrated that modifications to the piperazine moiety significantly enhanced the binding affinity to FLT3 kinase, resulting in improved anti-cancer efficacy in AML models.
  • Case Study 2 : Another investigation focused on the antimicrobial properties, revealing that certain derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct biological activities and potential therapeutic applications. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of various kinases involved in cancer pathways. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system, enhances its potential as a pharmacophore in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a 4-methylpiperazine moiety, which contributes to its biological activity. The presence of nitrogen atoms in the imidazole and pyridine rings is crucial for its reactivity and interaction with biological targets.

Kinase Inhibition

One of the primary biological activities of this compound is its ability to inhibit kinases such as Aurora kinases and FLT3 kinases. These kinases play essential roles in cell division and proliferation, making this compound a candidate for cancer therapy.

Table 1: Kinase Inhibition Data

Kinase TargetIC50 (µM)Mechanism of Action
Aurora A0.067Competitive inhibition
FLT30.16Competitive inhibition

Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound can effectively bind to the active sites of target kinases. The binding affinities suggest that structural modifications can enhance its potency against specific targets.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Preclinical Cancer Studies : In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent antitumor activity.
  • Comparative Studies : Research comparing structural analogs revealed that modifications in substituents could influence biological activity significantly. For instance, compounds with halogen substitutions demonstrated enhanced lipophilicity and improved binding affinity to target kinases.

Table 2: Comparative Biological Activity of Structural Analogues

Compound NameIC50 (µM)Unique Features
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine0.05Incorporates pyrazole moiety
6-Bromo-2-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine0.03Enhanced lipophilicity due to bromine
2-(Piperidin-1-yl)-6-phenylnicotinamide0.12Antimicrobial activity

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)

InChI Key

ZIDZESWHLHMFFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4

Origin of Product

United States

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